molecular formula C10H9BrO2 B8749853 (E)-Methyl 3-(2-bromophenyl)acrylate

(E)-Methyl 3-(2-bromophenyl)acrylate

Cat. No.: B8749853
M. Wt: 241.08 g/mol
InChI Key: YIHZPTVKKKVMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(2-bromophenyl)acrylate is an organic compound with the molecular formula C10H9BrO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Methyl 3-(2-bromophenyl)acrylate can be synthesized through various methods. One common approach involves the bromination of methyl cinnamate. The reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective bromination at the ortho position .

Industrial Production Methods

In an industrial setting, the production of methyl 3-(2-bromophenyl)prop-2-enoate may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2-bromophenyl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the double bond can yield saturated esters.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted esters.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated esters.

Scientific Research Applications

(E)-Methyl 3-(2-bromophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-(2-bromophenyl)prop-2-enoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate
  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Uniqueness

This substitution pattern can enhance its biological activity and make it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

methyl 3-(2-bromophenyl)prop-2-enoate

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3

InChI Key

YIHZPTVKKKVMHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Esterification of 2-bromocinnamic acid (10.0 g) with methyl iodide (9.4 g) as described in Example 1 gave the title compound as an oil which was purified by chromatography on silica eluting with chloroform in quantitative yield. υmax (film) 1725, 1640, 1470, 1440 cm-1, δ(CDCl3) 3.79 (3H, s, CH3), 6.30 (1H, d, J 16 Hz, C=CHCO2), 7.19 (2H, complex m), 7.50 (2H, complex m), 7.97 (1H, d, J 16 Hz, ArCH=C).
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10 g
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9.4 g
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